molecular formula C8H14N2O3 B3077301 (R)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid CAS No. 1046139-15-4

(R)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3077301
CAS No.: 1046139-15-4
M. Wt: 186.21 g/mol
InChI Key: QCCHOIZBNCZGJU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a dimethylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethylcarbamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate ions.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The dimethylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylate ions.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Methylpyrrolidine-2-carboxylic acid: A structurally related compound with a methyl group instead of a dimethylcarbamoyl group.

    Pyrrolidine-2-carboxylic acid: The parent compound without the dimethylcarbamoyl group.

Uniqueness

®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9(2)8(13)10-5-3-4-6(10)7(11)12/h6H,3-5H2,1-2H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCHOIZBNCZGJU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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